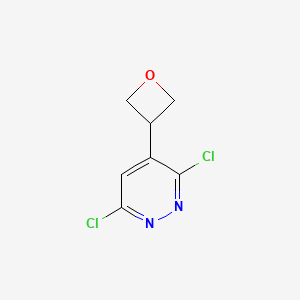
3,6-Dichloro-4-(oxetan-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-(oxetan-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an oxetane ring at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(oxetan-3-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with an oxetane derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution at the 4-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(oxetan-3-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridazines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cycloaddition Products: Larger heterocyclic systems incorporating the oxetane ring.
Scientific Research Applications
3,6-Dichloro-4-(oxetan-3-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(oxetan-3-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the oxetane ring can enhance the compound’s stability and reactivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the oxetane ring, making it less versatile in certain reactions.
4-(Oxetan-3-yl)pyridazine:
3,6-Dichloro-4-(methyl)pyridazine: Substituted with a methyl group instead of an oxetane ring, leading to different chemical properties.
Uniqueness
3,6-Dichloro-4-(oxetan-3-yl)pyridazine is unique due to the combination of chlorine substituents and the oxetane ring. This combination enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
3,6-dichloro-4-(oxetan-3-yl)pyridazine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-1-5(4-2-12-3-4)7(9)11-10-6/h1,4H,2-3H2 |
InChI Key |
NXAOIBIODBMFEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















